Cas no 2248331-57-7 (Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate)
Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6509540
- 2248331-57-7
- Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
-
- Inchi: 1S/C13H20N2O2/c1-5-11-10(7-6-9(8-14)15-11)12(16)17-13(2,3)4/h6-7H,5,8,14H2,1-4H3
- InChI Key: FIKHYAGSAZYGON-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=C(CN)N=C1CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 236.152477885g/mol
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 65.2Ų
Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509540-0.05g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 0.05g |
$1164.0 | 2025-03-14 | |
| Enamine | EN300-6509540-0.1g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 0.1g |
$1220.0 | 2025-03-14 | |
| Enamine | EN300-6509540-0.25g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 0.25g |
$1275.0 | 2025-03-14 | |
| Enamine | EN300-6509540-0.5g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 0.5g |
$1331.0 | 2025-03-14 | |
| Enamine | EN300-6509540-1.0g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 1.0g |
$1386.0 | 2025-03-14 | |
| Enamine | EN300-6509540-2.5g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 2.5g |
$2716.0 | 2025-03-14 | |
| Enamine | EN300-6509540-5.0g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 5.0g |
$4018.0 | 2025-03-14 | |
| Enamine | EN300-6509540-10.0g |
tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
2248331-57-7 | 95.0% | 10.0g |
$5959.0 | 2025-03-14 |
Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Introduction to Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS No. 2248331-57-7)
Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, a compound with the CAS number 2248331-57-7, is a sophisticated organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with various functional groups, exhibits a unique set of properties that make it valuable for both academic studies and industrial applications.
The molecular structure of Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is characterized by a tert-butyl group, an aminomethyl group, and an ethyl substituent attached to a pyridine ring. The presence of these functional groups imparts specific chemical reactivity and biological activity, making it a promising candidate for drug discovery and development. The tert-butyl group, in particular, enhances the stability of the molecule while the aminomethyl group provides a site for further chemical modifications.
In recent years, there has been growing interest in the development of novel pyridine derivatives due to their potential applications in medicinal chemistry. Pyridine-based compounds are widely recognized for their role as bioactive molecules, often serving as key structural motifs in pharmaceuticals. The compound Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is no exception and has been studied for its potential in various therapeutic areas.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling researchers to tailor its properties for specific applications. For instance, the aminomethyl group can be easily coupled with other molecules via amide or urea bond formation, making it an excellent intermediate in the synthesis of more complex structures.
Recent studies have highlighted the importance of pyridine derivatives in the development of small-molecule drugs. These compounds have shown promise in targeting various biological pathways, including enzyme inhibition and receptor binding. The Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate molecule, with its unique structural features, has been explored as a potential lead compound in several drug discovery programs.
The tert-butyl group in the molecule contributes to its hydrophobicity, which can be advantageous in designing orally active drugs. Additionally, the ethyl substituent on the pyridine ring can influence electronic properties and interactions with biological targets. These features make Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate a valuable building block for medicinal chemists seeking to develop novel therapeutics.
In academic research, this compound has been utilized in various biochemical assays to understand its interaction with biological systems. Its ability to modulate enzyme activity and cellular processes has been investigated in detail. For example, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain enzymes implicated in inflammatory responses.
The synthesis of Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These synthetic strategies are crucial for producing sufficient quantities of the compound for both research and development purposes.
The pharmacological potential of this compound has also been explored in preclinical models. Initial studies suggest that it may have therapeutic effects in areas such as neurodegenerative diseases and cancer. By targeting specific molecular pathways, Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate could offer new treatment options for patients suffering from these conditions.
The growing body of research on pyridine derivatives underscores their importance as pharmacophores. The compound’s unique combination of functional groups makes it a versatile tool for drug discovery, offering opportunities to develop innovative therapies. As our understanding of biological systems continues to expand, compounds like Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate will play an increasingly significant role in addressing unmet medical needs.
In conclusion, Tert-butyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS No. 2248331-57-7) is a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable asset for researchers seeking to develop novel therapeutics. As further studies continue to uncover its potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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